4'-甲苯磺酰霉酚酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

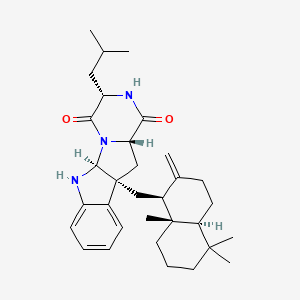

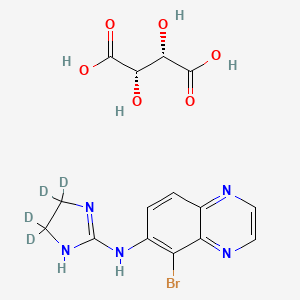

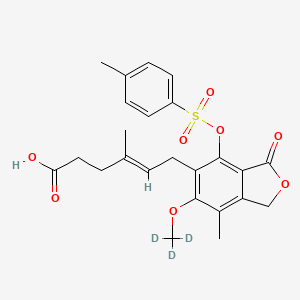

4’-Tosyl Mycophenolic Acid-d3 is a deuterated derivative of 4’-Tosyl Mycophenolic Acid. It is a biochemical compound primarily used in proteomics research. The compound has a molecular formula of C24H23D3O8S and a molecular weight of 477.54 . It is characterized by the presence of a tosyl group, which enhances its stability and reactivity in various chemical reactions.

科学研究应用

4’-Tosyl Mycophenolic Acid-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.

Biology: The compound is used in studies involving enzyme kinetics and protein interactions.

Medicine: It serves as a reference standard in pharmacokinetic studies and drug metabolism research.

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

作用机制

Target of Action

The primary target of 4’-Tosyl Mycophenolic Acid-d3 is inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is an enzyme essential to the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP) . It is also targeted by direct acting antiviral drugs .

Mode of Action

4’-Tosyl Mycophenolic Acid-d3 is a potent, reversible, non-competitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the synthesis of GMP, thereby suppressing the production of DNA and RNA, which are crucial for the growth and survival of both lymphocytes and bacteria .

Biochemical Pathways

The inhibition of IMPDH by 4’-Tosyl Mycophenolic Acid-d3 affects the purine biosynthesis pathway . This leads to a decrease in the level of guanine nucleotides, particularly GMP, disrupting DNA and RNA synthesis .

Result of Action

The molecular and cellular effects of 4’-Tosyl Mycophenolic Acid-d3’s action primarily involve the suppression of lymphocyte proliferation, thereby exerting an immunosuppressive effect . It has also shown potential use for COVID-19 treatment .

Action Environment

It is known that the compound should be stored at -20°c , suggesting that temperature could play a role in its stability

生化分析

Biochemical Properties

4’-Tosyl Mycophenolic Acid-d3 is a sticky oil that is soluble in dichloromethane . It is used in organic synthesis .

Molecular Mechanism

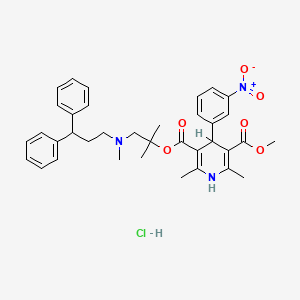

4’-Tosyl Mycophenolic Acid-d3 has been tested against SARS-CoV-2 papin like protease mutant C111S . The molecular docking analysis results indicated that 4’-Tosyl Mycophenolic Acid-d3 has good binding affinities to the protein drug target (-5.72 Kcal/mol) and showed the highest probabilities to bind to catalytic residues of target protein (50%), suggesting their potential use for COVID-19 treatment .

准备方法

The synthesis of 4’-Tosyl Mycophenolic Acid-d3 involves several steps:

化学反应分析

4’-Tosyl Mycophenolic Acid-d3 undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield an amide derivative.

相似化合物的比较

4’-Tosyl Mycophenolic Acid-d3 can be compared with other similar compounds:

Mycophenolic Acid: The non-deuterated form, which is widely used as an immunosuppressant.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplant patients to prevent rejection.

4’-Tosyl Mycophenolic Acid: The non-deuterated tosylated form, which has similar applications but lacks the stability provided by deuterium

属性

IUPAC Name |

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAEPJBXLKLI-BVDUSYAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4'-Tosyl Mycophenolic Acid-d3 interact with the SARS-CoV-2 Papin-Like protease, and what are the potential downstream effects of this interaction?

A1: The research paper utilizes molecular docking analysis to assess the binding affinity of 4'-Tosyl Mycophenolic Acid-d3 to the SARS-CoV-2 PLpro. The study reveals that 4'-Tosyl Mycophenolic Acid-d3 exhibits a good binding affinity (-5.72 Kcal/mol) to the target protein and demonstrates a high probability (30%) of binding to the catalytic residues of PLpro [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

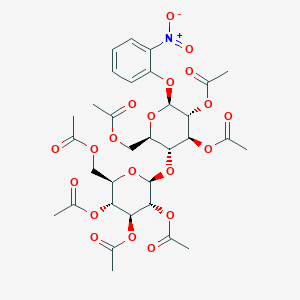

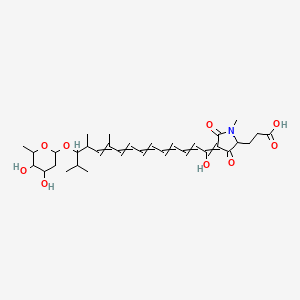

![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)

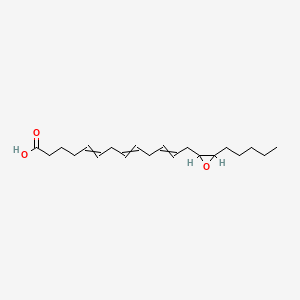

![1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B1140480.png)